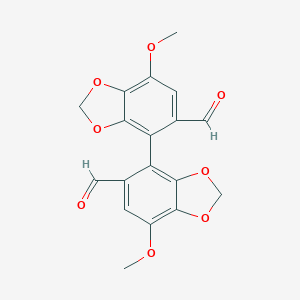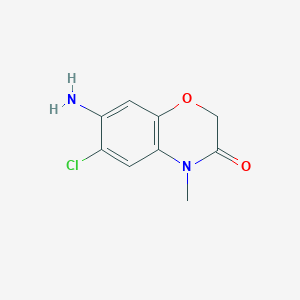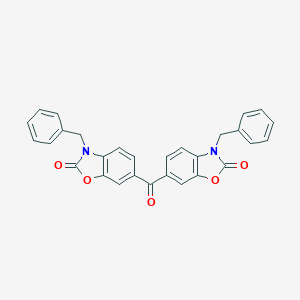
5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole)' is a chemical compound with a molecular formula of C22H16O6. It is also known as MDBD, and it has been found to have potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of MDBD is not fully understood, but it is believed to be related to its electron-transporting properties. MDBD has been shown to have a high electron mobility, which makes it an effective material for use in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MDBD. However, it has been found to be non-toxic and non-carcinogenic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBD has several advantages for use in lab experiments, including its high electron mobility and its non-toxic nature. However, it also has some limitations, including its high cost and the difficulty in synthesizing large quantities of the compound.
Direcciones Futuras
MDBD has potential applications in a variety of fields, including organic electronics, materials science, and biochemistry. Some future directions for research on MDBD include:
1. Investigating the use of MDBD in other electronic devices, such as field-effect transistors (FETs) and sensors.
2. Developing new synthesis methods for MDBD that are more cost-effective and scalable.
3. Studying the interactions of MDBD with metal ions and exploring its potential as a fluorescent probe for other analytes.
4. Investigating the use of MDBD in biomedical applications, such as drug delivery and imaging.
5. Exploring the potential of MDBD as a catalyst for organic reactions.
Conclusion:
MDBD is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. It has been synthesized using various methods and has been studied for its electron-transporting properties. While there is limited information available on its biochemical and physiological effects, MDBD has been found to be non-toxic in animal studies. Future research on MDBD could lead to new applications in a variety of fields.
Métodos De Síntesis
MDBD has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most common method for synthesizing MDBD is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,3-benzodioxole-5-boronic acid with 4,4'-dibromo-2,2'-bismethoxybenzene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
MDBD has been found to have potential applications in scientific research, particularly in the field of organic electronics. It has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). MDBD has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Nombre del producto |
5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole) |
|---|---|
Fórmula molecular |
C18H14O8 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
4-(5-formyl-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C18H14O8/c1-21-11-3-9(5-19)13(17-15(11)23-7-25-17)14-10(6-20)4-12(22-2)16-18(14)26-8-24-16/h3-6H,7-8H2,1-2H3 |
Clave InChI |
NETXKYSBVFQWBE-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)C=O)C3=C4C(=C(C=C3C=O)OC)OCO4)OCO2 |
SMILES canónico |
COC1=C2C(=C(C(=C1)C=O)C3=C4C(=C(C=C3C=O)OC)OCO4)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)

![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)
![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)





![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)

![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)